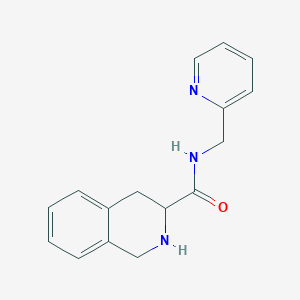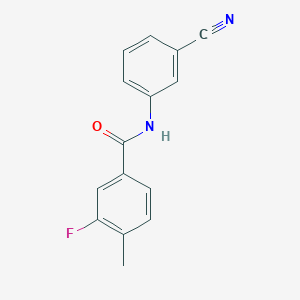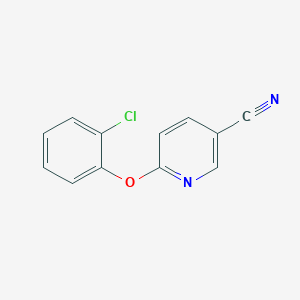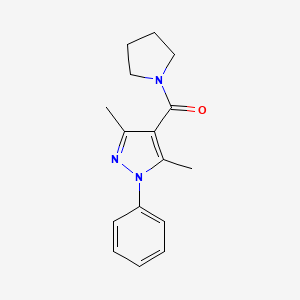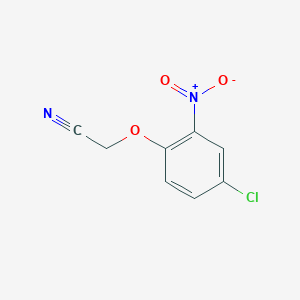
2-(4-Chloro-2-nitrophenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-nitrophenoxy)acetonitrile, also known as N-(4-chloro-2-nitrophenyl)-2-(cyanoacetylamino)benzamide, is a chemical compound widely used in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in various biological processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the covalent modification of the active site of serine proteases. This compound reacts with the serine residue in the active site of the enzyme, forming a stable covalent bond and inhibiting the enzyme activity. This mechanism of action is irreversible, making 2-(4-Chloro-2-nitrophenoxy)acetonitrile a potent and long-lasting inhibitor of serine proteases.
Biochemical and physiological effects:
The inhibition of serine proteases by 2-(4-Chloro-2-nitrophenoxy)acetonitrile has various biochemical and physiological effects. This compound has been shown to inhibit blood coagulation, reduce inflammation, and suppress tumor growth. It has also been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chloro-2-nitrophenoxy)acetonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. It is also stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments. This compound is highly reactive and can form covalent bonds with other proteins and molecules, leading to non-specific effects. It is also toxic at high concentrations, limiting its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in scientific research. One direction is the development of more selective and potent inhibitors of serine proteases, which could lead to the discovery of novel therapeutic targets for various diseases. Another direction is the study of the role of serine proteases in the immune system and the development of immunomodulatory drugs that target these enzymes. Finally, the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in combination with other compounds could lead to the discovery of new drug combinations with enhanced efficacy and reduced toxicity.
Conclusion:
2-(4-Chloro-2-nitrophenoxy)acetonitrile is a potent inhibitor of serine proteases that has been extensively used in scientific research. This compound has various biochemical and physiological effects and has been used to study the role of serine proteases in various diseases. While there are advantages and limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments, there are also several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the reaction of 4-chloro-2-nitrophenol with acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to obtain the final compound. This method is efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-nitrophenoxy)acetonitrile has been extensively used in scientific research as a potent inhibitor of serine proteases. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMCYBYGKSJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

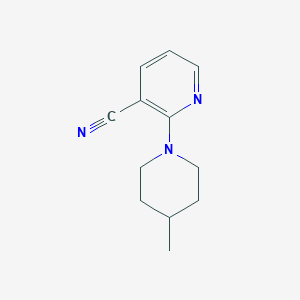
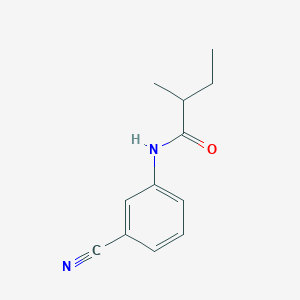
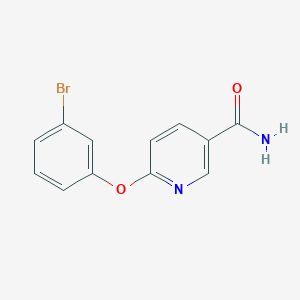
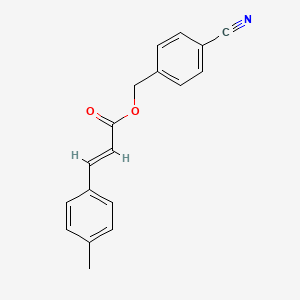
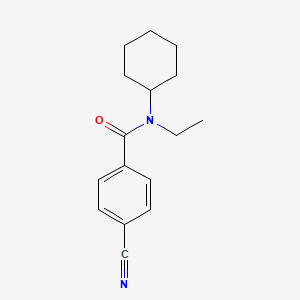
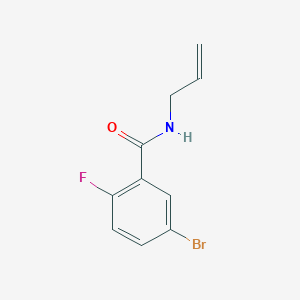
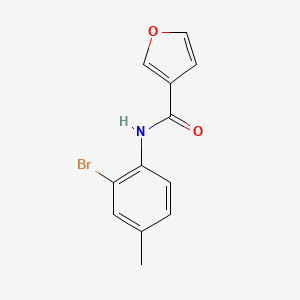
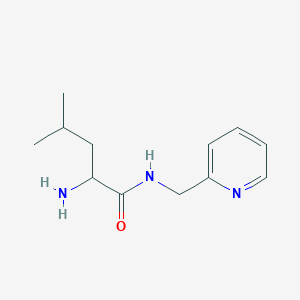
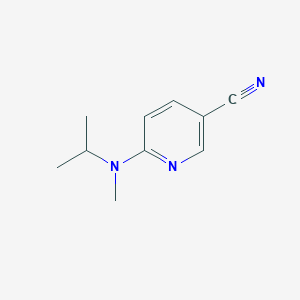
![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
